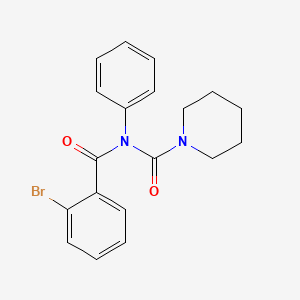

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” is a compound that likely contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a phenyl group and a carboxamide group, which are also common in many organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with an amine to form the amide bond . The specific synthesis would depend on the exact structure of the compound and the starting materials available.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.

Chemical Reactions Analysis

The bromine atom in the bromobenzoyl group is likely to be reactive and could undergo various reactions such as substitution or elimination . The amide group could also participate in reactions, particularly under acidic or basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

科学的研究の応用

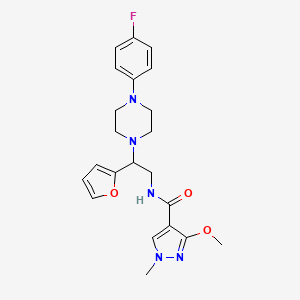

Versatility in Medicinal Chemistry

The N-phenylpiperazine subunit, closely related to the chemical structure of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, is recognized for its versatility in the field of medicinal chemistry. This scaffold has shown druglikeness, especially in the treatment of CNS disorders. While it's predominantly seen as a CNS structure, its molecular template opens doors for novel therapeutic fields beyond its current applications. Its adaptability, including the modulation of basicity and substitution pattern of the aromatic ring, can lead to pharmacokinetic and pharmacodynamic improvements across various therapeutic areas, making it a promising candidate for diversification in drug development (Maia et al., 2012).

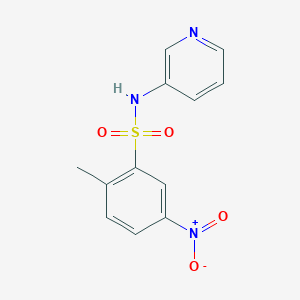

Environmental Presence and Impact

Parabens, structurally similar to this compound, are extensively used as preservatives in various products. Despite their biodegradable nature, they are ubiquitously present in surface water and sediments, attributable to continuous consumption and environmental introduction. The predominance of methylparaben and propylparaben, reflecting their prevalence in consumer products, and the formation of halogenated by-products through reaction with free chlorine, necessitate a deeper understanding of their environmental fate and potential toxicity (Haman et al., 2015).

Therapeutic and Synthetic Applications

Radical cyclizations, a methodology relevant to the synthesis of compounds like this compound, have been pivotal in constructing carbo- and heterocyclic compounds, including natural products. Control over the regiochemistry of these cyclizations has been influential in synthesizing various therapeutically significant materials. The understanding of reaction temperature and the nature of radical precursors’ preferred conformation has been crucial in controlling the regiochemistry, thus broadening the scope of synthesizing physiologically active compounds (Ishibashi & Tamura, 2004).

作用機序

Mode of Action

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide is involved in a cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes . This process results in the formation of highly functionalized polycyclic indolines .

Biochemical Pathways

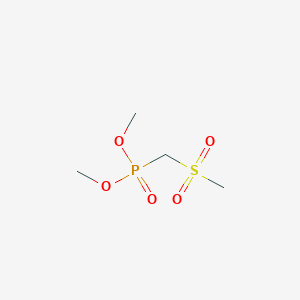

The biochemical pathways affected by this compound involve the activation of CAr–Br bond via visible-light mediated energy transfer (EnT) and the following single-electron-transfer (SET) with Breslow intermediate under NHC catalysis . This leads to the formation of key aryl radical and ketyl radical .

Result of Action

The result of the action of this compound is the formation of highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities .

Action Environment

The action of this compound is influenced by the cooperative visible-light mediated and NHC-catalyzed environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXITNPHIBESRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)

![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)